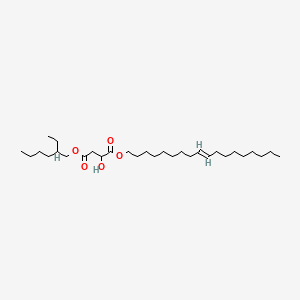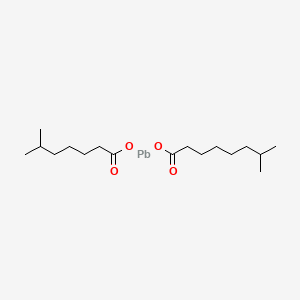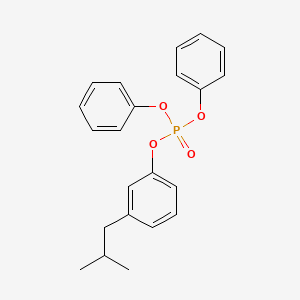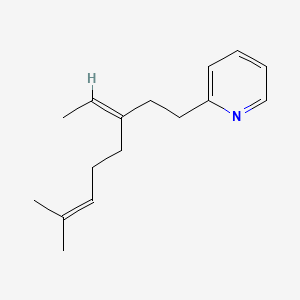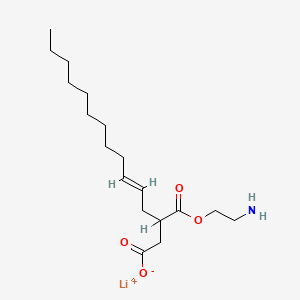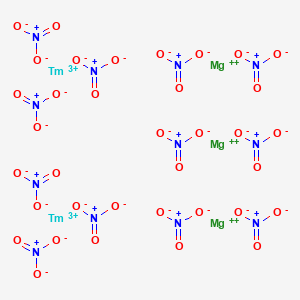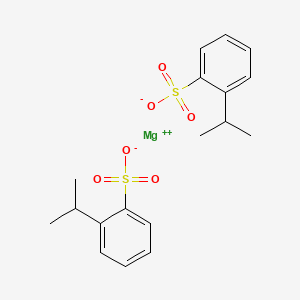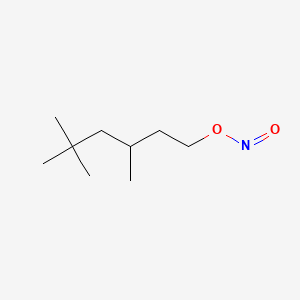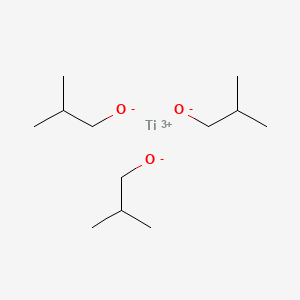
aluminum;icosanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aluminum icosanoate, also known as aluminum tricosanoate, is a chemical compound formed by the reaction of aluminum with icosanoic acid. It is primarily used in industrial applications due to its unique properties, such as its ability to act as a surfactant and its role in the production of various materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aluminum icosanoate can be synthesized through the reaction of aluminum salts with icosanoic acid. One common method involves the reaction of aluminum chloride with icosanoic acid in an organic solvent. The reaction typically occurs under reflux conditions, and the product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, aluminum icosanoate is produced by reacting aluminum hydroxide with icosanoic acid. This process involves heating the mixture to a high temperature to facilitate the reaction. The resulting product is then purified and processed for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Aluminum icosanoate undergoes several types of chemical reactions, including:
Oxidation: Aluminum icosanoate can be oxidized to form aluminum oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield aluminum and icosanoic acid.
Substitution: The compound can undergo substitution reactions with other acids or bases, leading to the formation of different aluminum salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of strong acids or bases, such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Aluminum oxide and various organic by-products.
Reduction: Aluminum metal and icosanoic acid.
Substitution: Different aluminum salts depending on the reacting acid or base.
Aplicaciones Científicas De Investigación
Aluminum icosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of lipid interactions and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of lubricants, coatings, and other materials.
Mecanismo De Acción
The mechanism of action of aluminum icosanoate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. In industrial applications, its surfactant properties enable it to reduce surface tension and stabilize emulsions.
Comparación Con Compuestos Similares
Similar Compounds
Aluminum stearate: Similar in structure but derived from stearic acid.
Aluminum palmitate: Derived from palmitic acid and shares similar properties.
Aluminum oleate: Formed from oleic acid and used in similar applications.
Uniqueness
Aluminum icosanoate is unique due to its longer carbon chain length compared to other aluminum carboxylates. This gives it distinct properties, such as higher melting points and different solubility characteristics, making it suitable for specific industrial applications.
Propiedades
Número CAS |
59025-08-0 |
|---|---|
Fórmula molecular |
C60H117AlO6 |
Peso molecular |
961.5 g/mol |
Nombre IUPAC |
aluminum;icosanoate |
InChI |
InChI=1S/3C20H40O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h3*2-19H2,1H3,(H,21,22);/q;;;+3/p-3 |
Clave InChI |
YUPQCQBUDTXWEA-UHFFFAOYSA-K |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




